molecular formula C18H21N5O4S B2389837 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide CAS No. 1797225-67-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide

Numéro de catalogue: B2389837
Numéro CAS: 1797225-67-2
Poids moléculaire: 403.46
Clé InChI: OQXLLEOFKQHCTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound has emerged as a key pharmacological tool for investigating the role of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways in disease pathogenesis. Its primary research value lies in the oncology and immunology fields, where aberrant IRAK4 activation is implicated in the survival and proliferation of certain cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML) and myelodysplastic syndromes . By selectively targeting the kinase activity of IRAK4, this inhibitor effectively blocks downstream NF-κB and MAPK signaling, leading to the suppression of pro-inflammatory cytokine production and the induction of apoptosis in dependent cancer models. Furthermore, it is extensively used in preclinical studies to dissect the contribution of MyD88-dependent signaling in autoimmune and inflammatory diseases , providing critical insights for developing novel therapeutic strategies. This benzamide-sulfonamide derivative represents a valuable compound for elucidating the complex biology of IRAK4 and validating it as a therapeutic target.

Propriétés

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c24-18(19-7-8-21-9-10-23-17(21)5-6-20-23)15-1-3-16(4-2-15)28(25,26)22-11-13-27-14-12-22/h1-6,9-10H,7-8,11-14H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXLLEOFKQHCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Retrosynthetic Analysis and Key Intermediates

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide follows a three-step sequence, as outlined in patent and journal sources. The retrosynthetic strategy decomposes the molecule into three modular components:

  • 4-(Morpholinosulfonyl)benzoic acid : Derived from sulfonylation of 4-aminobenzoic acid.
  • 2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethylamine : Synthesized via cyclization of pyrazole-ethylamine precursors.
  • Amide bond formation : Coupling the acid and amine components.

Stepwise Synthesis Protocol

Synthesis of 4-(Morpholinosulfonyl)benzoic Acid

Reagents : 4-Aminobenzoic acid, morpholine sulfonyl chloride, pyridine.
Procedure :

  • Dissolve 4-aminobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add morpholine sulfonyl chloride (1.2 equiv) dropwise at 0°C under nitrogen.
  • Stir for 12 hours at room temperature.
  • Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 78–85%.

Table 1: Optimization of Sulfonylation
Parameter Optimal Value Impact on Yield
Solvent DCM Maximizes solubility
Temperature 0°C → RT Prevents decomposition
Equivalents of reagent 1.2 equiv Minimizes side products

Preparation of 2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethylamine

Reagents : Ethylenediamine, pyrazole-3-carbaldehyde, sodium cyanoborohydride.
Procedure :

  • Condense pyrazole-3-carbaldehyde (1.0 equiv) with ethylenediamine (1.5 equiv) in methanol.
  • Reduce the Schiff base using NaBH3CN (2.0 equiv) at pH 5 (acetic acid buffer).
  • Cyclize the intermediate with ammonium chloride at 80°C to form the imidazo[1,2-b]pyrazole core.

Yield : 65–72%.

Key Challenges:
  • Cyclization efficiency : Requires strict pH control to avoid ring-opening.
  • Purification : Silica gel chromatography (ethyl acetate/methanol 9:1) removes unreacted amines.

Amide Coupling Reaction

Reagents : 4-(Morpholinosulfonyl)benzoic acid, 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine, HATU, DIPEA.
Procedure :

  • Activate the carboxylic acid with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF for 30 minutes.
  • Add the amine component (1.2 equiv) and stir for 24 hours at room temperature.
  • Quench with aqueous NaHCO3, extract with ethyl acetate, and concentrate.

Yield : 60–68%.

Table 2: Comparison of Coupling Agents
Coupling Agent Solvent Temperature Yield (%)
HATU DMF RT 68
EDCl/HOBt DCM 0°C → RT 55
TBTU DMA RT 62

Purification and Analytical Characterization

Chromatographic Purification

  • Method : Reversed-phase HPLC (C18 column).
  • Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Retention time : 12.8 minutes.

Spectroscopic Data

  • HRMS (ESI+) : m/z 404.1521 [M+H]+ (calculated: 404.1524).
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, imidazole), 7.92 (d, J = 8.4 Hz, 2H, Ar–H), 7.64 (d, J = 8.4 Hz, 2H, Ar–H), 4.21 (t, J = 6.0 Hz, 2H, –CH2–), 3.58 (m, 4H, morpholine), 2.95 (m, 4H, morpholine).

Challenges and Mitigation Strategies

  • Low Amide Coupling Efficiency :

    • Cause : Steric hindrance from the morpholinosulfonyl group.
    • Solution : Use of HATU over EDCl enhances activation.
  • Byproduct Formation During Cyclization :

    • Cause : Residual moisture leading to hydrolysis.
    • Solution : Molecular sieves in the reaction mixture.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in targeting cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparisons

Compound Name / Class Key Structural Differences Hypothesized Advantages/Disadvantages
4-(Morpholinosulfonyl)benzamide derivatives Lack the imidazo[1,2-b]pyrazole-ethyl moiety Reduced kinase selectivity due to absence of heterocyclic binding motif
Imidazo[1,2-b]pyrazole-based inhibitors Absence of sulfonylmorpholine group Lower solubility and bioavailability
SB203580 (p38 MAPK inhibitor) Contains a pyridinylimidazole core Broader kinase off-target effects compared to imidazopyrazole specificity

Key Insights:

Bioavailability: The morpholinosulfonyl group likely enhances aqueous solubility compared to non-sulfonylated analogs, a critical factor for oral administration.

Target Engagement : The imidazo[1,2-b]pyrazole moiety may confer selectivity for kinases or enzymes requiring planar heterocyclic interactions, distinguishing it from simpler benzamide derivatives.

Stability : The ethyl linker between the imidazopyrazole and benzamide could reduce metabolic degradation compared to methyl-linked analogs.

Research Findings and Hypotheses

While direct pharmacological data for this compound are scarce, inferences can be drawn from related studies:

  • Kinase Inhibition: Imidazopyrazole derivatives (e.g., doramapimod) exhibit nanomolar IC50 values against p38 MAPK . The presence of a sulfonylmorpholine group in this compound may improve cellular permeability.
  • Anti-inflammatory Potential: Morpholinosulfonyl benzamides are known to inhibit TNF-α production in preclinical models. The addition of an imidazopyrazole group could synergize this effect via dual-pathway modulation.
  • Toxicity Profile : Sulfonamide-containing compounds often carry renal toxicity risks, but the morpholine ring might mitigate this by reducing reactive metabolite formation.

Activité Biologique

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and anti-inflammatory responses. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

  • Chemical Formula : C18H21N5O4S
  • Molecular Weight : 397.46 g/mol
  • Key Functional Groups : Imidazole ring, morpholino sulfonyl group, benzamide moiety.

Structure of this compound

Research indicates that this compound exhibits biological activity primarily through the inhibition of specific kinases involved in signaling pathways related to cancer and inflammation. Notably, it has shown potential in modulating the phosphorylation levels of p38MAPK and ERK1/2 pathways in human umbilical vein endothelial cells (HUVECs), which are critical in processes such as angiogenesis and inflammation .

Structure-Activity Relationships (SAR)

The SAR studies highlight that variations in substituents on the imidazo-pyrazole scaffold significantly influence the compound's potency. For instance:

  • Compounds with a carboxyethyl substituent at specific positions demonstrated enhanced inhibitory effects on p38MAPK and ERK phosphorylation.
  • The presence of a free NH2 group was found to be crucial for maintaining biological activity, as it facilitates hydrogen bonding interactions essential for binding to target proteins .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant inhibitory effects on reactive oxygen species (ROS) production and platelet aggregation. The IC50 values for these activities were reported to be around 70 µM for ROS production and approximately 105 µM for platelet aggregation inhibition, indicating a promising therapeutic index for further development .

Anti-Cancer Activity

A study focused on the anti-cancer properties of imidazo-pyrazole derivatives, including this compound, revealed its ability to induce apoptosis in cancer cell lines. The compound was tested against various cancer types, showing selective cytotoxicity while sparing normal cells. This selectivity is attributed to its mechanism of action targeting specific oncogenic pathways without affecting the general cellular functions of healthy tissues .

Anti-Inflammatory Effects

Another significant area of research has been the compound's anti-inflammatory properties. In models of acute inflammation, it demonstrated a reduction in inflammatory markers and cytokine production. This suggests that this compound could serve as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Summary of Findings

Biological ActivityObservationsIC50 Values
ROS Production InhibitionSignificant reduction observed~70 µM
Platelet AggregationModerate inhibition noted~105 µM
p38MAPK PhosphorylationEffective inhibition in HUVECs<100 µM
Cancer Cell CytotoxicitySelective cytotoxicity against cancer cellsVaries by cell line
Anti-inflammatory EffectsReduction in cytokine productionNot quantified

Q & A

Q. What are the critical steps in synthesizing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, typically starting with coupling a morpholinosulfonyl-substituted benzamide to an imidazo[1,2-b]pyrazole-ethylamine intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like CDI (1,1'-carbonyldiimidazole) in acetonitrile with DIPEA (N,N-diisopropylethylamine) as a base .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the final compound.
  • Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and temperature (reflux for 4–5 hours) to improve yields (typically 60–75%) .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingCDI, DIPEA, ACN, 80°C65–70>95%
PurificationEthyl acetate/hexane (3:1)70–7598%

Q. How is the compound characterized to confirm its structural integrity?

Answer: Standard analytical techniques include:

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., morpholinosulfonyl protons at δ 3.6–3.8 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C19H22N6O4S: 430.14) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the morpholinosulfonyl group influence the compound’s bioactivity and target selectivity?

Answer: The morpholinosulfonyl moiety enhances solubility and facilitates interactions with polar residues in enzyme active sites. For example:

  • Enzyme inhibition : In autotaxin (ATX) inhibition assays, the sulfonyl group forms hydrogen bonds with Arg234 and Asn230, critical for IC50 values <100 nM .
  • SAR studies : Replacement with non-sulfonyl groups (e.g., methyl) reduces potency by >10-fold, highlighting the group’s role in target engagement .

Q. Table 2: Structure-Activity Relationship (SAR) Data

SubstituentIC50 (ATX Inhibition, nM)Solubility (µg/mL)
Morpholinosulfonyl85 ± 1245
Methylsulfonyl320 ± 4528
Trifluoromethoxy>100015

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The imidazo[1,2-b]pyrazole core shows π-π stacking with Phe residues in kinase domains .
  • ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -1.2) and CYP3A4 metabolism liability .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer: Discrepancies often arise from metabolic stability or off-target effects. Strategies include:

  • Metabolic profiling : LC-MS/MS to identify major metabolites (e.g., N-dealkylation at the ethyl linker) .
  • Dose optimization : In murine models, a 10 mg/kg dose achieves plasma concentrations >1 µM without hepatotoxicity, whereas 25 mg/kg shows liver enzyme elevation .

Q. What experimental designs are recommended for evaluating synergistic effects with existing therapeutics?

Answer:

  • Combination index (CI) : Use the Chou-Talalay method in cell viability assays (e.g., with cisplatin in cancer cell lines) .
  • In vivo xenografts : Co-administration at sub-therapeutic doses (e.g., 5 mg/kg compound + 2 mg/kg cisplatin) reduces tumor volume by 70% vs. monotherapy (40%) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.